Cas no 1692065-10-3 (3-(1-sulfamoylethyl)benzoic acid)

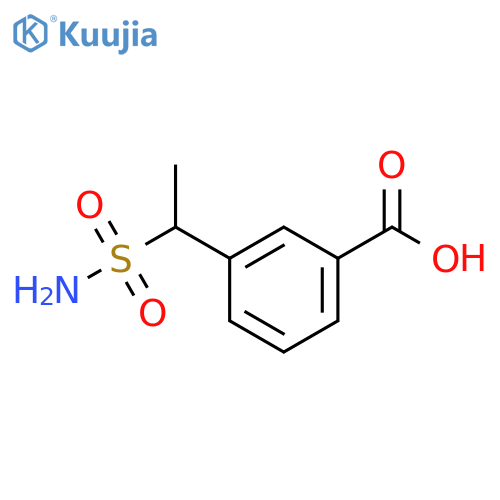

1692065-10-3 structure

商品名:3-(1-sulfamoylethyl)benzoic acid

CAS番号:1692065-10-3

MF:C9H11NO4S

メガワット:229.25294137001

MDL:MFCD28145613

CID:5181202

PubChem ID:122199057

3-(1-sulfamoylethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-[1-(aminosulfonyl)ethyl]-

- 3-(1-sulfamoylethyl)benzoic acid

-

- MDL: MFCD28145613

- インチ: 1S/C9H11NO4S/c1-6(15(10,13)14)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14)

- InChIKey: XLHIAIVWWVHFAZ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=CC(C(S(N)(=O)=O)C)=C1

3-(1-sulfamoylethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-199247-1.0g |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 1g |

$1086.0 | 2023-05-31 | |

| Enamine | EN300-199247-0.1g |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 0.1g |

$376.0 | 2023-09-16 | |

| Enamine | EN300-199247-1g |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 1g |

$1086.0 | 2023-09-16 | |

| 1PlusChem | 1P01B8J4-100mg |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 100mg |

$527.00 | 2024-06-19 | |

| 1PlusChem | 1P01B8J4-2.5g |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 2.5g |

$2691.00 | 2024-06-19 | |

| 1PlusChem | 1P01B8J4-5g |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 5g |

$3952.00 | 2024-06-19 | |

| Aaron | AR01B8RG-250mg |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 250mg |

$765.00 | 2025-02-14 | |

| 1PlusChem | 1P01B8J4-50mg |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 50mg |

$363.00 | 2024-06-19 | |

| Aaron | AR01B8RG-5g |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 5g |

$4353.00 | 2025-02-14 | |

| Aaron | AR01B8RG-10g |

3-(1-sulfamoylethyl)benzoic acid |

1692065-10-3 | 95% | 10g |

$6443.00 | 2023-12-15 |

3-(1-sulfamoylethyl)benzoic acid 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1692065-10-3 (3-(1-sulfamoylethyl)benzoic acid) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量